N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine

Description

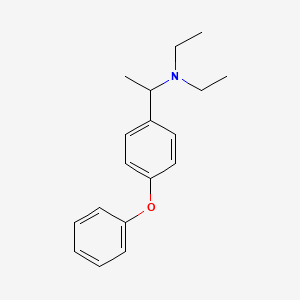

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a tertiary amine featuring a benzylamine core substituted with a para-phenoxy group, an alpha-methyl group, and diethylamine substituents. Its structure can be represented as: Ph-O-C₆H₄-CH(CH₃)-N(CH₂CH₃)₂ (where Ph = phenyl). This compound’s unique substitution pattern confers distinct physicochemical properties, such as enhanced lipophilicity due to the diethyl and phenoxy groups, and steric hindrance from the alpha-methyl group.

Properties

CAS No. |

63991-13-9 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N,N-diethyl-1-(4-phenoxyphenyl)ethanamine |

InChI |

InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |

InChI Key |

OOKXTIAMWIVZNL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Nitriles with Ethylenediamine

A key synthetic route involves the condensation of a suitably substituted nitrile with 1,2-ethanediamine (ethylenediamine). This method is described in European patent EP0516234A1 and involves:

- Step 1: Preparation of the nitrile intermediate, typically a phenoxy-substituted benzonitrile.

- Step 2: Condensation of this nitrile with 1,2-ethanediamine under controlled conditions.

- Step 3: Optional conversion of the resulting intermediate into a pharmaceutically acceptable salt (e.g., hydrochloride).

This condensation can be followed by reduction or alkylation steps to introduce the N,N-diethyl substitution and alpha-methyl group as required.

Reduction of Nitrile or Amide Intermediates

Reduction of nitrile intermediates to amines is another common approach. This can be achieved via catalytic hydrogenation or chemical reducing agents. The amide intermediate, if formed, can also be reduced to the corresponding amine. Subsequent alkylation introduces the diethyl groups on the nitrogen atom.

Preparation of Nitrile Precursors

The nitrile intermediates are typically synthesized by:

- Condensation of 2-halobenzonitrile (preferably 2-bromobenzonitrile) with mono- or dihalo-substituted phenols under alkaline conditions.

- Alternative synthesis via condensation of 2-hydroxybenzonitrile with bis(mono- or dihalobenzene)iodonium salts , which are prepared from mono- or dihalobenzenes, iodine, and a mixture of sulfuric and nitric acids.

Reaction Conditions and Catalysts

Several reaction conditions have been optimized for the preparation of phenoxybenzonitrile intermediates, which are crucial for the synthesis of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine:

| Reaction Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution of halobenzonitrile with phenol | 4-fluorobenzonitrile, phenol, potassium carbonate | N,N-dimethylformamide, 100°C, 16 h | 37-80% | Alkaline conditions, inert atmosphere recommended |

| Ullmann-type cross-coupling | Aryl halides, phenols, tripotassium phosphate, Pd catalyst | DMF, 80°C, 4 h | 91% | Magnetic catalyst recovery possible |

| Solvent-free phenol-iodobenzene coupling | Phenol, iodobenzene, sodium hydroxide, Fe3O4-based catalyst | 90°C, 7 h | 95% | Green chemistry approach, magnetic catalyst separation |

| Copper-catalyzed coupling | Aryl halide, phenol, copper(II) oxide, KOH | N,N-dimethylacetamide, 27°C, 24 h | 87% | Inert atmosphere, sealed tube |

These methods highlight the versatility of phenoxybenzonitrile synthesis, which is a critical precursor in the overall preparation of the target compound.

Alkylation and Final Assembly

Following nitrile reduction to the amine, alkylation with ethyl groups is performed to yield the N,N-diethyl substitution. Alpha-methylation adjacent to the amine can be introduced either before or after amine formation depending on the synthetic route.

Isolation and Purification

The final compound is often isolated as a pharmaceutically acceptable salt to improve stability and handling. Common acids used include hydrochloric acid, hydrobromic acid, sulfuric acid, acetic acid, and others. The choice of salt form can influence solubility and bioavailability.

Summary Table of Preparation Steps

Research Discoveries and Applications

Research has shown that this compound and related phenoxyphenyl derivatives exhibit significant biological activity, including modulation of cytochrome P450 enzymes and potential chemopotentiating effects in cancer therapy. These activities are linked to their structural features and synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine involves its interaction with specific molecular targets. The compound is known to interact with alpha-adrenergic receptors , leading to the relaxation of smooth muscle cells and the widening of blood vessels. This results in a decrease in blood pressure and increased blood flow . The compound’s effects are mediated through the inhibition of alpha-adrenergic receptor activity, which prevents the binding of endogenous agonists and reduces vasoconstriction .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine and related compounds:

Physicochemical Properties

- Lipophilicity: The diethyl and phenoxy groups in the target compound likely increase its logP compared to N,N-Dimethylbenzylamine (logP 1.84) and N-Substituted-alpha-cyano-3-phenoxybenzylamine.

- Basicity: The tertiary amine group in this compound would exhibit lower basicity than N,N-Dimethylbenzylamine (pKa ~8.99) due to steric and electronic effects .

- Solubility: The alpha-methyl and bulky phenoxy groups may reduce aqueous solubility compared to simpler benzylamines like N,N-Dimethylbenzylamine (2.83 g/L) .

Key Differentiators

- Electronic Effects: The electron-rich phenoxy group may stabilize charge in intermediates, contrasting with electron-withdrawing groups (e.g., cyano in ).

Biological Activity

N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phenoxy group and an amine functional group. The molecular formula can be represented as , indicating its complex nature that contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in neurotransmitter uptake and metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing synaptic transmission.

- Modulation of Receptor Activity : It interacts with specific receptors in the central nervous system (CNS), potentially acting as an agonist or antagonist depending on the receptor subtype. This modulation can influence various physiological processes, including mood regulation and pain perception.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Uptake | Inhibition | |

| Pain Relief | Analgesic properties | |

| Antifungal Activity | Inhibition of fungal growth | |

| Anticancer Potential | Inhibition of tumor proliferation |

Case Studies

Several studies have explored the biological effects of this compound:

- Neuropharmacological Study : A study demonstrated that administration of this compound resulted in significant alterations in behavior indicative of enhanced serotonergic activity. Mice treated with varying doses exhibited increased locomotor activity, suggesting a potential antidepressant effect.

- Antifungal Efficacy : In vitro studies have shown that this compound exhibits antifungal properties against common pathogens such as Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than those typically required for standard antifungal agents.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of pathways involved in cell survival and death.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine in academic research?

The synthesis of structurally similar compounds often involves multi-step reactions starting from substituted phenols or benzylamine derivatives. For example, condensation reactions with aldehydes/ketones or nucleophilic substitutions (e.g., replacing hydroxyl groups with amines) are typical . Reaction conditions such as acidic/basic catalysts, solvent selection (e.g., ethanol or water), and temperature optimization are critical. Safety protocols, including hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride, should be prioritized during scaling .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents and stereochemistry .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification, often validated against pharmacopeial standards (e.g., USP or EP) .

- Thermodynamic Measurements : Enthalpy of vaporization and phase-change data can be determined via gas chromatography (GC) or calorimetry, referencing methodologies from NIST .

Q. What are the primary applications of this compound in biochemical or pharmacological research?

While direct evidence is limited, analogous compounds like N-Phenyldiethanolamine are used as intermediates in drug synthesis (e.g., phenylephrine) and biochemical probes to study enzyme interactions . The compound’s structure suggests potential utility in chiral synthesis or polymer development, similar to substituted acetamides in resin production .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Catalyst Screening : Evaluate acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts for condensation/substitution steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while non-polar solvents (e.g., toluene) can improve selectivity .

- Temperature Gradients : Use controlled heating (e.g., reflux) or cryogenic conditions to stabilize intermediates .

- Byproduct Analysis : Monitor side reactions (e.g., oxidation) via TLC or GC-MS to adjust stoichiometry .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of chiral derivatives of this compound?

For chiral resolution:

- Diastereomeric Salt Formation : Use enantiopure tartaric acid to separate racemic mixtures, as demonstrated for α-methylbenzylamine derivatives .

- Chiral Auxiliaries : Incorporate auxiliaries like (S)-(−)-α-Methylbenzylamine to control stereochemistry during reactions .

- Chromatographic Separation : Chiral HPLC columns (e.g., amylose-based) can isolate enantiomers, validated via polarimetry .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) for this compound across studies?

- Cross-Validation : Compare data with NIST-standardized measurements for analogous compounds (e.g., α-methylbenzylamine’s ΔvapH° = 54.9 ± 0.3 kJ/mol) .

- Reproducibility Tests : Replicate experiments under controlled humidity/temperature to identify environmental variables .

- Advanced Calorimetry : Use differential scanning calorimetry (DSC) to resolve inconsistencies in phase-change enthalpies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.